7-Methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrazolo[4,3-b]pyridines. This compound is characterized by its unique bicyclic structure, which consists of a pyrazole ring fused to a pyridine ring. The molecular formula for 7-methyl-1H-pyrazolo[4,3-b]pyridine is with a molecular weight of approximately 133.15 g/mol. The compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound is classified under heterocyclic compounds and specifically falls into the category of pyrazolo[4,3-b]pyridines. It can be sourced from various chemical databases such as PubChem and BenchChem, which provide detailed information regarding its chemical properties and synthesis routes . Its IUPAC name is 7-methyl-1H-pyrazolo[4,3-b]pyridine, and it is known for its structural similarity to purine bases like adenine and guanine, making it a subject of interest in drug design .
The synthesis of 7-methyl-1H-pyrazolo[4,3-b]pyridine typically involves cyclization reactions starting from appropriate precursors. Several methods have been documented:
The synthetic routes often require careful control of reaction conditions such as temperature and the presence of catalysts (e.g., piperidine) to optimize yields. For instance, reactions carried out without solvents at elevated temperatures have been reported to produce high yields of the target compound .
The molecular structure of 7-methyl-1H-pyrazolo[4,3-b]pyridine features a planar arrangement due to the conjugated system formed by the fused rings. The key structural characteristics include:
These representations indicate the connectivity and arrangement of atoms within the molecule .
The compound exhibits two isomeric forms based on the position of substituents on the pyrazole ring. The planar nature enhances its ability to interact with biological targets effectively.
7-Methyl-1H-pyrazolo[4,3-b]pyridine participates in various chemical reactions that are crucial for its functionalization:
Studies have shown that controlling reaction conditions (like temperature and presence/absence of air) significantly affects product formation and yield . For instance, reactions performed in an inert atmosphere often lead to different products compared to those exposed to air.
The mechanism by which 7-methyl-1H-pyrazolo[4,3-b]pyridine exerts its biological effects involves several pathways:
Research indicates that these mechanisms are mediated through interactions with serine/threonine kinases and lipid kinases, leading to significant biological effects such as cell growth inhibition and angiogenesis suppression .
7-Methyl-1H-pyrazolo[4,3-b]pyridine is typically characterized by:
The compound exhibits notable solubility in organic solvents and stability under standard laboratory conditions. Its reactivity profile allows it to participate in diverse chemical transformations.
Due to its structural resemblance to purine bases, 7-methyl-1H-pyrazolo[4,3-b]pyridine has significant potential in:
Pyrazolo[4,3-b]pyridine belongs to the bicyclic heterocycle family formed by fusing pyrazole and pyridine rings at specific positions. The fusion pattern is denoted by the bracketed descriptors: the numbers "4,3" indicate the pyrazole bonds involved (atoms 4a-9a), while "b" specifies the pyridine fusion edge (bond between atoms 5-6). The hydrogen atom (H) in "1H-" designates the preferred tautomeric form where the proton resides on the pyrazole nitrogen (N1), not N2, ensuring aromaticity in both rings. This tautomer is thermodynamically favored by ~37 kJ/mol over the 2H-form due to extended conjugation [5] [7].
Table 1: Nomenclature and Structural Descriptors of 7-Methyl-1H-pyrazolo[4,3-b]pyridine
Property | Value | Reference |
---|---|---|
Systematic Name | 7-Methyl-1H-pyrazolo[4,3-b]pyridine | [1] |
CAS Registry Number | 1130309-70-4 | [1] [8] |
Molecular Formula | C₇H₇N₃ | [1] [4] |
SMILES | CC1=CN=CC2=C1NN=C2 | [4] |
Tautomeric Preference | 1H- (over 2H-) | [5] [7] |
Structurally, positional isomers arise from different fusion patterns (e.g., [3,4-b] vs. [4,3-b]). In pyrazolo[4,3-b]pyridines, the methyl group at C7 (equivalent to C5 in pyridine numbering) occupies a peripheral position, minimally disrupting core aromaticity while modulating electronic and steric properties [1] [4] [8].
Early synthetic routes to pyrazolopyridines date back to Ortoleva (1908) and Bülow (1911), who pioneered condensations of hydrazines with dicarbonyl pyridine precursors. However, targeted synthesis of the [4,3-b] isomer, particularly 7-methyl derivatives, gained momentum much later, driven by the need for regiochemically defined kinase inhibitor scaffolds. The 2010s marked a turning point, with crystallographic studies (e.g., PDB: 4IM2, 4IWQ) revealing the pyrazolo[4,3-b]pyridine core’s ability to form key hinge-binding interactions in kinases like TBK1 and FLT3. This spurred systematic derivatization efforts, with 7-methyl substitution emerging as a critical modulator of potency and selectivity [3] [5] [9].
Table 2: Historical Milestones in Pyrazolo[4,3-b]pyridine Chemistry
Period | Key Advancement | Significance |
---|---|---|
Early 1900s | Ortoleva/Bülow syntheses of pyrazolopyridines | Established foundational cyclization methods |
2010s | X-ray structures of kinase-inhibitor complexes (e.g., TBK1-BX795) | Revealed binding modes for rational design |
2020–2025 | Structure-guided optimization of 7-methyl derivatives (e.g., TBK1 inhibitor 15y) | Achieved nanomolar potency and kinase selectivity |
The 7-methyl group in 1H-pyrazolo[4,3-b]pyridine derivatives exerts multifaceted effects on molecular properties and bioactivity:
Table 3: Impact of 7-Methyl Substitution on Bioactivity
Effect | Mechanism | Example Compound | Outcome |
---|---|---|---|
Steric Optimization | Fills hydrophobic pocket near hinge region | TBK1 inhibitor 15y | IC₅₀ = 0.2 nM (TBK1) [3] |
Electronic Tuning | Enhances π-stacking with kinase residues | FLT3/CDK4 inhibitor 23k | IC₅₀ = 11 nM (FLT3), 7 nM (CDK4) [6] |
Metabolic Protection | Shields C5/C6 from oxidation | MKK4 inhibitor LN3117 | Improved microsomal stability [9] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7